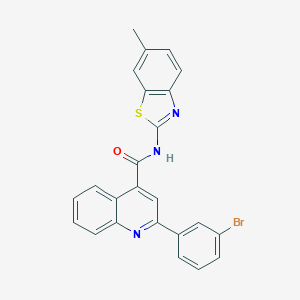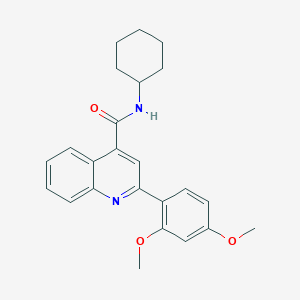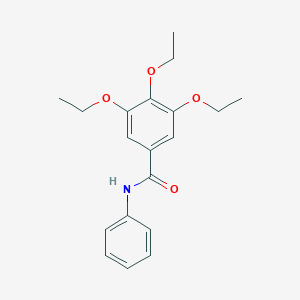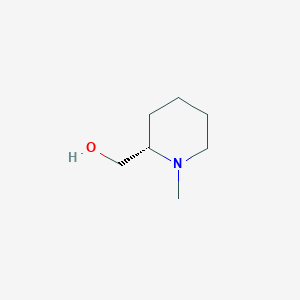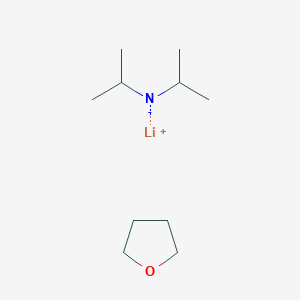![molecular formula C14H10Cl3NO B186099 3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide CAS No. 65608-84-6](/img/structure/B186099.png)
3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide, commonly known as DCM, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the family of benzamides and is known for its ability to inhibit the activity of certain enzymes in the body.
作用機序
The mechanism of action of DCM involves the inhibition of PARP and HDAC enzymes. PARP is involved in DNA repair and its inhibition leads to the accumulation of DNA damage, ultimately leading to cell death. HDAC is involved in the regulation of gene expression and its inhibition leads to the activation of tumor suppressor genes and the suppression of oncogenes.
Biochemical and Physiological Effects:
DCM has been shown to have various biochemical and physiological effects in the body. It has been shown to induce cell death in cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative disorders. It has also been shown to have anti-angiogenic properties, which may have therapeutic potential in cancer treatment.
実験室実験の利点と制限
One of the main advantages of using DCM in lab experiments is its ability to inhibit specific enzymes, which allows for the study of their role in various cellular processes. It is also relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using DCM is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the use of DCM in scientific research. One area of focus is the development of more potent and selective inhibitors of PARP and HDAC enzymes. Another area of focus is the study of the role of DCM in other diseases such as cardiovascular disease and diabetes. Additionally, the development of new synthetic methods for DCM may lead to the discovery of new compounds with similar properties.
Conclusion:
In conclusion, DCM is a chemical compound that has been widely used in scientific research due to its unique properties. Its ability to inhibit specific enzymes has led to its use in the study of various cellular processes and its potential therapeutic applications in various diseases. While there are advantages and limitations to its use in lab experiments, the future directions for research in this area are promising.
合成法
The synthesis of DCM involves the reaction of 3,4-dichlorobenzoyl chloride with N-(4-chlorobenzyl)amine in the presence of a base such as triethylamine. The reaction takes place at room temperature and the resulting product is purified using column chromatography. The yield of the product is typically around 60-70%.
科学的研究の応用
DCM has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes such as poly(ADP-ribose) polymerase (PARP) and histone deacetylase (HDAC). These enzymes play important roles in various cellular processes such as DNA repair, gene expression, and cell cycle regulation. Inhibition of these enzymes has been shown to have therapeutic potential in various diseases such as cancer, neurodegenerative disorders, and inflammation.
特性
CAS番号 |
65608-84-6 |
|---|---|
分子式 |
C14H10Cl3NO |
分子量 |
314.6 g/mol |
IUPAC名 |
3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide |
InChI |
InChI=1S/C14H10Cl3NO/c15-11-4-1-9(2-5-11)8-18-14(19)10-3-6-12(16)13(17)7-10/h1-7H,8H2,(H,18,19) |
InChIキー |
UZTZNFGDNASOPA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
正規SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5-bromo-1,3-dioxobenzo[de]isoquinolin-2-yl)adamantane-1-carboxamide](/img/structure/B186016.png)
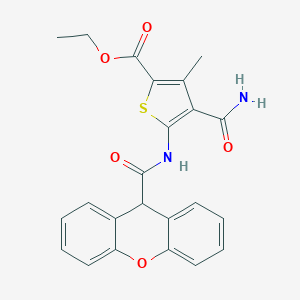
![1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B186020.png)
![4-{[(4-Fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B186022.png)
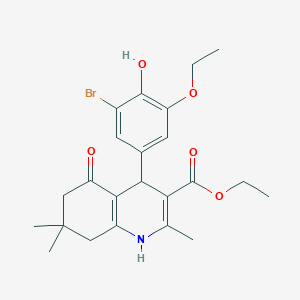
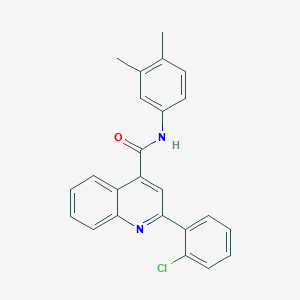
![2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B186027.png)
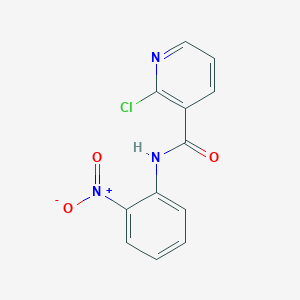
![Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]-](/img/structure/B186031.png)
